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Compound of Interest

Compound Name: 2-Iodophenyl acetate

Cat. No.: B1329851 Get Quote

Technical Guide: 2-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties

of 2-Iodophenyl acetate. The information is compiled for use in research, synthesis, and drug

development applications, with a focus on presenting clear, quantitative data and actionable

experimental protocols.

Core Physical and Chemical Properties
2-Iodophenyl acetate is an aromatic compound featuring an acetate group ortho to an iodine

atom on a benzene ring. Its properties are influenced by the interplay of the ester functionality

and the halogen substituent.

Physical Properties
Quantitative experimental data for properties such as melting point, boiling point, and solubility

are not readily available in public literature. The compound is commercially available as a solid.

Table 1: Physical Properties of 2-Iodophenyl Acetate
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Property Value Citation

Physical State Solid

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Chemical and Spectroscopic Properties
The following table summarizes key chemical identifiers and spectroscopic data for 2-
Iodophenyl acetate.

Table 2: Chemical and Spectroscopic Identifiers for 2-Iodophenyl Acetate

Property Value Citation

Molecular Formula C₈H₇IO₂

Molecular Weight 262.04 g/mol

CAS Number 32865-61-5

InChI Key
SNIVHZRVLQLTLY-

UHFFFAOYSA-N

SMILES O=C(C)OC1=CC=CC=C1I

Spectroscopic Analysis
While complete, formally recorded spectra are not widely published, the expected

spectroscopic characteristics can be predicted based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic

region (approx. 7.0-8.0 ppm) would display a complex multiplet pattern corresponding to the

four protons on the disubstituted benzene ring. A sharp singlet, integrating to three protons,
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would be observed in the upfield region (approx. 2.0-2.5 ppm), corresponding to the methyl

protons of the acetate group.

¹³C NMR: The carbon NMR spectrum is expected to show signals for eight distinct carbon

environments. Key resonances would include the carbonyl carbon of the ester group

(approx. 168-172 ppm), six aromatic carbons (approx. 110-155 ppm), and the methyl carbon

of the acetate group (approx. 20-25 ppm). The carbon atom bonded to the iodine would be

shifted upfield compared to the other aromatic carbons.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Iodophenyl acetate would be characterized by the prominent absorption

bands of its functional groups. A strong, sharp peak corresponding to the carbonyl (C=O)

stretch of the ester would be expected around 1760-1740 cm⁻¹. Other significant bands would

include C-O stretching vibrations for the ester linkage and C-H stretching for the aromatic ring.

The broad O-H stretching band characteristic of its precursor, 2-iodophenol, would be absent.

[1]

Mass Spectrometry (MS)
The mass spectrum provides key information for structural confirmation. The molecular ion

peak ([M]⁺) for 2-Iodophenyl acetate would be observed at m/z 262, corresponding to its

molecular weight.[2] A common fragmentation pathway for phenyl acetates is the loss of a

neutral ketene molecule (CH₂=C=O), which would result in a fragment ion corresponding to 2-

iodophenol at m/z 220. Further fragmentation could involve the loss of the iodine atom.

Experimental Protocols
The following section details a standard protocol for the synthesis of 2-Iodophenyl acetate and

a general workflow for its analysis.

Synthesis of 2-Iodophenyl Acetate via Acetylation
2-Iodophenyl acetate can be readily synthesized by the acetylation of 2-iodophenol using

acetic anhydride. This is a common and high-yielding method for protecting phenolic hydroxyl

groups.[3][4]

Materials:
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2-Iodophenol

Acetic Anhydride

Pyridine or a mild base (optional, as catalyst)

Diethyl ether or Ethyl acetate (for extraction)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a round-bottom flask, dissolve 2-iodophenol (1.0 eq) in a minimal amount of a suitable

solvent like dichloromethane or use neat conditions.

Add acetic anhydride (1.5 - 2.0 eq) to the flask.

If desired, add a catalytic amount of pyridine (0.1 eq) to accelerate the reaction.

Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 60°C) to

increase the rate.[3]

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting

material (2-iodophenol) is consumed.

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

Carefully wash the organic layer with a saturated aqueous sodium bicarbonate solution to

neutralize any remaining acetic acid and anhydride. Repeat until effervescence ceases.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude

2-Iodophenyl acetate.

If necessary, the product can be further purified by column chromatography or

recrystallization.

Visualizations
Synthesis Workflow
The following diagram illustrates the chemical transformation in the synthesis of 2-Iodophenyl
acetate.

2-Iodophenol

2-Iodophenyl Acetate

Acetylation

Acetic Anhydride
(Pyridine catalyst)

Acetic Acid

 forms

Click to download full resolution via product page

Synthesis of 2-Iodophenyl Acetate.

Analytical Workflow: GC-MS Analysis
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The identity and purity of the synthesized 2-Iodophenyl acetate are typically confirmed using

Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
(Dissolve in volatile solvent)

GC Injection

1 µL injection

Separation on GC Column
(Based on volatility/polarity)

Elution & Ionization
(Electron Ionization, 70 eV)

Mass Analysis
(Quadrupole Analyzer)

Fragmentation

Detection & Data Acquisition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1329851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Standard workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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